Dimethyl-phenyl-tert-butyl-phosphanium
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Overview
Description
Dimethyl-phenyl-tert-butyl-phosphanium is a tertiary phosphine compound characterized by the presence of dimethyl, phenyl, and tert-butyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-phenyl-tert-butyl-phosphanium can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of dimethylchlorophosphine with phenylmagnesium bromide and tert-butylmagnesium chloride can yield the desired compound . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-phenyl-tert-butyl-phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of phosphine oxides back to phosphines can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers in organic molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Organic halides, triflates, sulfonates.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the electrophile used.
Scientific Research Applications
Dimethyl-phenyl-tert-butyl-phosphanium has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of dimethyl-phenyl-tert-butyl-phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo nucleophilic substitution allows it to modify organic molecules, potentially altering their biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-phenyl-phosphanium: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Dimethyl-tert-butyl-phosphanium: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl-tert-butyl-phosphanium: Lacks the dimethyl groups, leading to variations in its chemical behavior.
Uniqueness
Dimethyl-phenyl-tert-butyl-phosphanium is unique due to the combination of dimethyl, phenyl, and tert-butyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound for various applications, particularly in catalysis and materials science .
Properties
CAS No. |
6002-37-5 |
---|---|
Molecular Formula |
C12H20P+ |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl-dimethyl-phenylphosphanium |
InChI |
InChI=1S/C12H20P/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3/q+1 |
InChI Key |
SKVNTPIFLONROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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